molecular formula C12H8BrNOS B8487848 S-2-Pyridyl 4-bromobenzothioate

S-2-Pyridyl 4-bromobenzothioate

Cat. No. B8487848
M. Wt: 294.17 g/mol
InChI Key: GLLCRRHULVLZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924375B2

Procedure details

Exemplified for 1-(4-Methylbenzoyl)-5-phenyldipyrromethane (2a). A solution of EtMgBr (50.0 mL, 50.0 mmol, 1.0 M in THF) was added via syringe to a stirred solution of 1a (4.44 g, 20.0 mmol) in THF (20 mL) under argon. The mixture was stirred for 10 min at room temperature and then cooled to −78° C. A solution of 6a (4.58 g, 20.0 mmol) in THF (20 mL) was added. The mixture was stirred for 10 min at −78° C. Then the cooling bath was removed, the mixture was stirred for 20 min, and then the reaction was quenched with saturated aqueous NH4Cl (150 mL). The mixture was diluted with THF (10 mL), washed with water (100 mL), and then dried (Na2SO4). Removal of solvents and chromatography [silica (6×24 cm), CH2Cl2 (2300 mL)] afforded a golden amorphous solid (5.82 g, 86%): mp 69-70° C.; 1H NMR δ 2.43 (s, 3H), 5.55 (s, 1H), 5.95-6.01 (m, 1H), 6.05-6.09 (m, 1H), 6.14-6.18 (m, 1H), 6.67-6.71 (m, 1H), 6.79-6.82 (m, 1H), 7.20-7.35 (m, 7H), 7.72-7.76 (m, 2H), 8.05-8.22 (brs, 1H), 9.50-9.68 (brs, 1H); Anal. Calcd for C23H20N2O: C, 81.15; H, 5.92; N, 8.23. Found: C, 80.74; H, 5.74; N, 8.25.
[Compound]
Name
1-(4-Methylbenzoyl)-5-phenyldipyrromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.44 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
CC[Mg+].[Br-:4].C1C=CC(C(C2NC=CC=2)C2NC=CC=2)=CC=1.C[C:23]1[CH:37]=[CH:36][C:26]([C:27](=[O:35])[S:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=2)=[CH:25][CH:24]=1>C1COCC1>[Br:4][C:23]1[CH:37]=[CH:36][C:26]([C:27](=[O:35])[S:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=2)=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
1-(4-Methylbenzoyl)-5-phenyldipyrromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
4.44 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.58 g
Type
reactant
Smiles
CC1=CC=C(C(SC2=NC=CC=C2)=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min at −78° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NH4Cl (150 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with THF (10 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvents and chromatography [silica (6×24 cm), CH2Cl2 (2300 mL)]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C(SC2=NC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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